methanone CAS No. 110701-33-2](/img/structure/B14318293.png)
[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 2-hydroxy-5-(2-methylbutan-2-yl)benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or sulfuric acid.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-hydroxy-5-(2-methylbutan-2-yl)benzoic acid.
Reduction: Reduction of the ketone group can produce [2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]methanol.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxyl and ketone groups. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and substrate specificity.
Medicine
In medicine, 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and could be developed into therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ketone group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanol: This compound is similar in structure but has an alcohol group instead of a ketone group.
2-Hydroxy-5-(2-methylbutan-2-yl)benzoic acid: This compound has a carboxylic acid group instead of a ketone group.
Uniqueness
The presence of both hydroxyl and ketone functional groups in 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone makes it unique. This combination allows for a diverse range of chemical reactions and interactions with biological molecules, providing opportunities for the development of new compounds and materials.
Propiedades
Número CAS |
110701-33-2 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H20O2/c1-4-18(2,3)14-10-11-16(19)15(12-14)17(20)13-8-6-5-7-9-13/h5-12,19H,4H2,1-3H3 |
Clave InChI |
UQGZXFIHRISLBS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


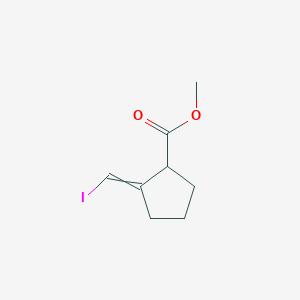
![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
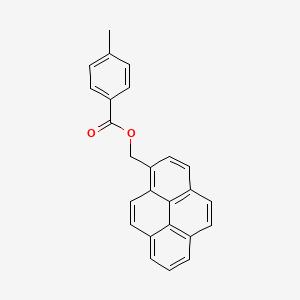

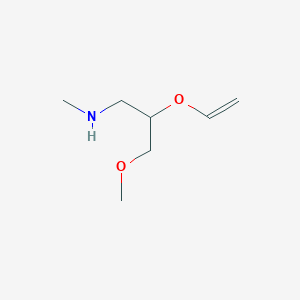
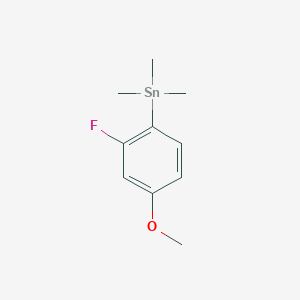

![1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14318259.png)
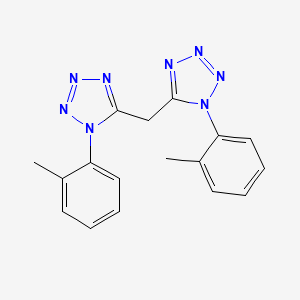
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)

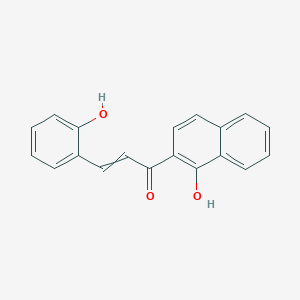

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)
